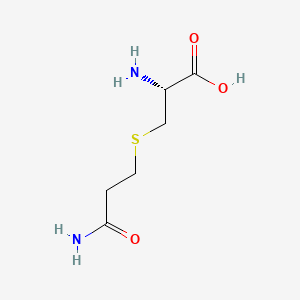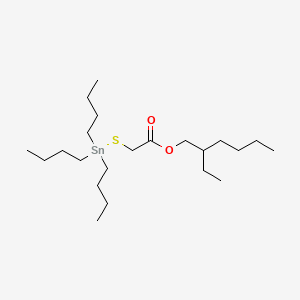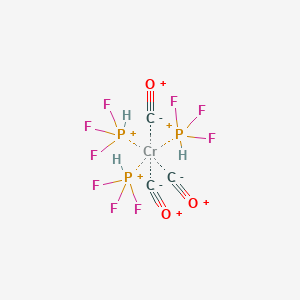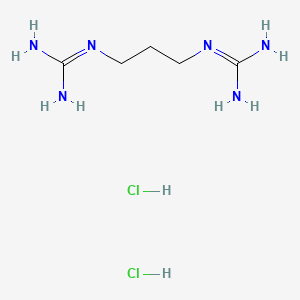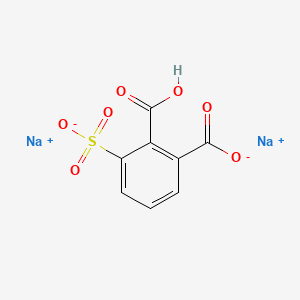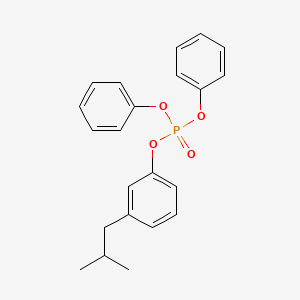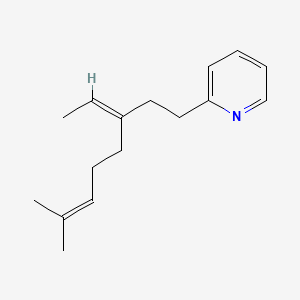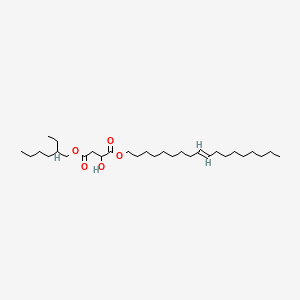
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate is an organic compound with the molecular formula C30H56O5 It is a derivative of malic acid, where the hydroxyl groups are esterified with 2-ethylhexyl and octadec-9-enyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate typically involves the esterification of malic acid with 2-ethylhexanol and octadec-9-enol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Applications De Recherche Scientifique
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release malic acid and the corresponding alcohols, which can then participate in various biochemical processes. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate: Unique due to its specific ester groups.
(Z)-1-(octadec-9-enyl) 4-octyl malate: Similar structure but different ester groups.
Octadec-9-enyl 2-ethylhexyl 2-hydroxybutanedioate: Another ester derivative of malic acid with different substituents.
Uniqueness
This compound stands out due to its specific combination of ester groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further study.
Propriétés
Numéro CAS |
93981-22-7 |
|---|---|
Formule moléculaire |
C30H56O5 |
Poids moléculaire |
496.8 g/mol |
Nom IUPAC |
4-O-(2-ethylhexyl) 1-O-[(E)-octadec-9-enyl] 2-hydroxybutanedioate |
InChI |
InChI=1S/C30H56O5/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-34-30(33)28(31)25-29(32)35-26-27(6-3)23-8-5-2/h14-15,27-28,31H,4-13,16-26H2,1-3H3/b15-14+ |
Clé InChI |
SXJPEFGFOXWMFO-CCEZHUSRSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCOC(=O)C(CC(=O)OCC(CC)CCCC)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOC(=O)C(CC(=O)OCC(CC)CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



